

# An In-depth Technical Guide to VO-Ohpic Trihydrate

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This technical guide provides a comprehensive overview of **VO-Ohpic trihydrate**, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, mechanism of action, and experimental applications.

#### **Physicochemical Properties**

**VO-Ohpic trihydrate** is a synthetic compound that has garnered significant interest for its ability to modulate cellular signaling pathways by specifically targeting PTEN.



Property	Value	Source
Molecular Formula	C12H16N2O11V	[1][2]
C12H18N2O11V+		
C12H9N2O8V • H [3H2O]	[3]	_
Molecular Weight	415.20 g/mol	[1][2][3][4]
417.22 g/mol		
CAS Number	476310-60-8	[1][2][3]
Appearance	Crystalline solid	[1][3]
Purity	>98%	
≥95%	[3]	

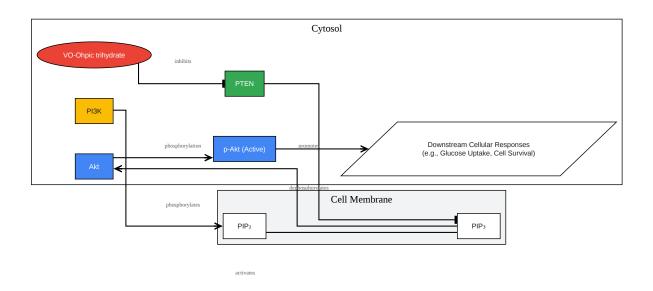
Note on Formula and Molecular Weight Discrepancies: The chemical formula and molecular weight for **VO-Ohpic trihydrate** show slight variations across different suppliers. The most frequently cited formula is  $C_{12}H_{16}N_2O_{11}V$  with a corresponding molecular weight of 415.20 g/mol . The formula  $C_{12}H_{18}N_2O_{11}V^+$  likely represents the ionized form. The formula  $C_{12}H_9N_2O_8V$  • H [3H<sub>2</sub>O] explicitly denotes the trihydrate form. Researchers should refer to the specifications provided by their specific supplier.

## **Mechanism of Action and Biological Activity**

**VO-Ohpic trihydrate** is a highly potent, selective, and reversible inhibitor of PTEN's lipid phosphatase activity. PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN, **VO-Ohpic trihydrate** leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP<sub>3</sub>) at the cell membrane. This, in turn, activates downstream signaling cascades, most notably the phosphorylation and activation of Akt.[3]

The inhibition of PTEN by **VO-Ohpic trihydrate** has been shown to elicit various cellular and physiological responses, including enhanced glucose uptake in adipocytes and protection against ischemia-reperfusion injury in the myocardium.[3][5]





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Signaling pathway of PTEN inhibition by VO-Ohpic trihydrate.

## **Quantitative Data**

The following table summarizes key quantitative metrics related to the activity of **VO-Ohpic trihydrate**.



Parameter	Value	Cell/System	Source
IC50 (PTEN Inhibition)	35 nM	Recombinant PTEN	[4][5][6]
46 ± 10 nM	Recombinant PTEN	[1]	
Inhibition Constants	Kic: 27 ± 6 nM	Recombinant PTEN	[1]
Kiu: 45 ± 11 nM	Recombinant PTEN	[1]	
In Vivo Dosage (Mice)	10 μg/kg (intraperitoneal)	C57BL/6 Mice	[2][3]
Effect on Myocardial Infarct Size	$25 \pm 6\%$ (vs. $56 \pm 5\%$ in control)	C57BL/6 Mice	[2]

## **Experimental Protocols**

Detailed methodologies for key experiments involving **VO-Ohpic trihydrate** are provided below. These protocols are for reference only and may require optimization for specific experimental conditions.

1. In Vitro Kinase Assay (PTEN Inhibition)

This protocol outlines a general procedure for assessing the inhibitory effect of **VO-Ohpic trihydrate** on PTEN activity.

- Enzyme Preparation: Use recombinant PTEN enzyme. Ensure enzyme preparations are tested for linearity to determine the appropriate concentration for the assay.
- Pre-incubation: Pre-incubate the PTEN enzyme with varying concentrations of VO-Ohpic
   trihydrate at room temperature for 10 minutes in the appropriate assay buffer.[2][5]
- Reaction Initiation: Start the phosphatase reaction by adding the substrate (e.g., PIP<sub>3</sub>) presented in octylglucoside mixed micelles.[6]
- Detection: Measure the resulting phosphatase activity. For lipid phosphatase assays, this can be done using a malachite green assay to detect released phosphate. For protein



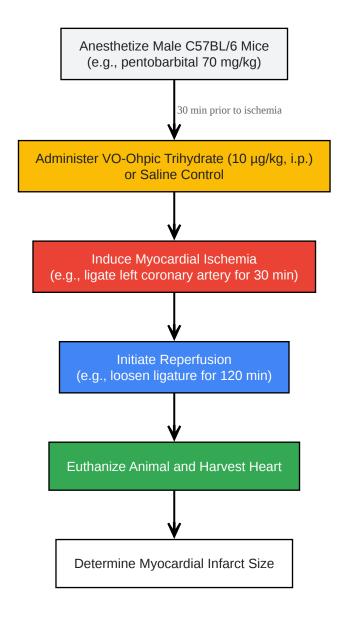
phosphatase activity, a substrate like O-methylfluorescein phosphate (OMFP) can be used, with detection via fluorescence.[2][5]

- Data Analysis: Correct for background absorbance or fluorescence from VO-Ohpic in the assay buffer.[2][5] Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- 2. Cell-Based Akt Phosphorylation Assay

This protocol describes how to measure the effect of **VO-Ohpic trihydrate** on Akt phosphorylation in a cell-based system.

- Cell Culture: Culture cells (e.g., NIH 3T3 or L1 fibroblasts) in appropriate media.[6] For the assay, seed 3x10<sup>3</sup> cells per well in a 96-well plate.[4]
- Treatment: Treat the cells with varying concentrations of **VO-Ohpic trihydrate** for the desired duration (e.g., up to 72 hours for proliferation assays).[4] A concentration of 75 nM has been shown to lead to saturation of the effect on Akt phosphorylation.[6]
- Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for phosphorylated Akt (Ser473 and Thr308) and total Akt.
- Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.





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Workflow for an in vivo ischemia-reperfusion experiment.

3. In Vivo Administration Protocol (Mouse Model of Myocardial Infarction)

This protocol is based on a study investigating the cardioprotective effects of **VO-Ohpic trihydrate**.[2]

- Animal Model: Use male C57BL/6 mice.
- Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., pentobarbital at 70 mg/kg).



- Inhibitor Administration: Administer VO-Ohpic trihydrate via intraperitoneal (i.p.) injection at a dosage of 10 μg/kg. The control group should receive a saline injection. This is done once, 30 minutes before inducing ischemia.
- Surgical Procedure: Induce myocardial ischemia by occluding the left coronary artery for 30 minutes. Following ischemia, initiate reperfusion by loosening the ligature for 120 minutes.
- Endpoint Analysis: At the end of the reperfusion period, euthanize the animals and remove the heart for determination of the infarct size.

## Solubility and Storage

- Solubility:
  - DMSO: Soluble to 25 mM or ≥ 2.5 mg/mL (6.02 mM).[1][2] Sonication may be recommended to aid dissolution.[5]
  - PBS (pH 7.2): 1 mg/mL[3]
  - Water: Insoluble or slightly soluble (< 0.1 mg/mL).[2][5]</li>
  - In Vivo Formulation: A common vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[1][2]
- Storage:
  - Powder: Store at -20°C for up to 3 years.[2]
  - In Solvent: Prepare stock solutions and store at -80°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles.

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